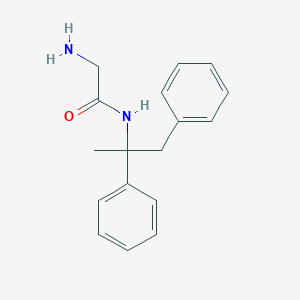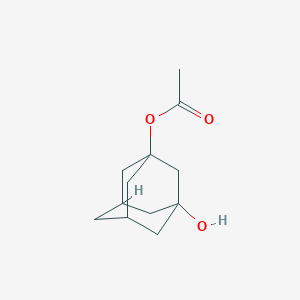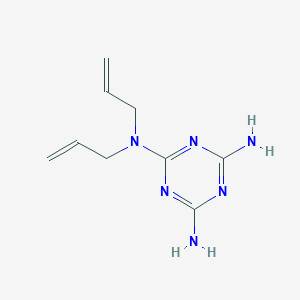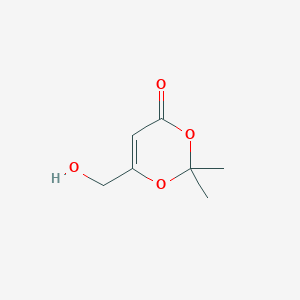
6-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxin-4-one is an organic compound with the molecular formula C7H10O4 It is a derivative of 1,3-dioxin and is known for its unique chemical structure, which includes a hydroxymethyl group and two methyl groups attached to the dioxin ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxin-4-one typically involves the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxin-4-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a diol.
Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of 6-carboxy-2,2-dimethyl-4H-1,3-dioxin-4-one.
Reduction: Formation of 6-hydroxymethyl-2,2-dimethyl-1,3-dioxane-4,6-diol.
Substitution: Formation of 6-halogenomethyl-2,2-dimethyl-4H-1,3-dioxin-4-one.
Applications De Recherche Scientifique
6-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxin-4-one has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 6-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxin-4-one involves its interaction with various molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound’s reactivity also allows it to undergo chemical transformations that can modulate its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,6-Trimethyl-4H-1,3-dioxin-4-one: A similar compound with three methyl groups attached to the dioxin ring.
2,2-Dimethyl-1,3-dioxane-4,6-dione: A precursor used in the synthesis of 6-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxin-4-one.
Uniqueness
This compound is unique due to the presence of the hydroxymethyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable compound in synthetic chemistry and various research applications.
Propriétés
Numéro CAS |
128766-63-2 |
|---|---|
Formule moléculaire |
C7H10O4 |
Poids moléculaire |
158.15 g/mol |
Nom IUPAC |
6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxin-4-one |
InChI |
InChI=1S/C7H10O4/c1-7(2)10-5(4-8)3-6(9)11-7/h3,8H,4H2,1-2H3 |
Clé InChI |
KVCGLPKGMWWEMC-UHFFFAOYSA-N |
SMILES |
CC1(OC(=CC(=O)O1)CO)C |
SMILES canonique |
CC1(OC(=CC(=O)O1)CO)C |
Synonymes |
4H-1,3-Dioxin-4-one, 6-(hydroxymethyl)-2,2-dimethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


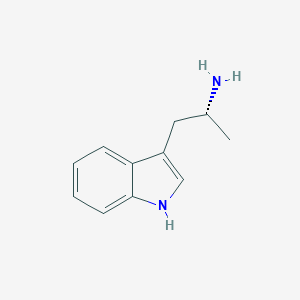
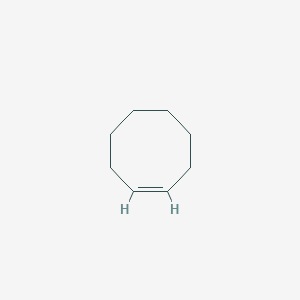
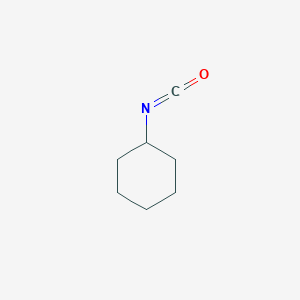
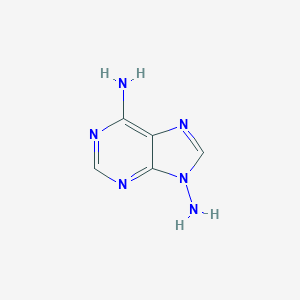
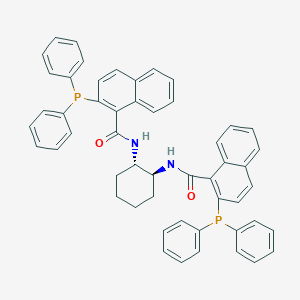
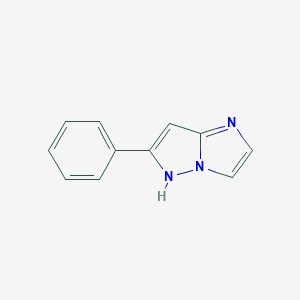
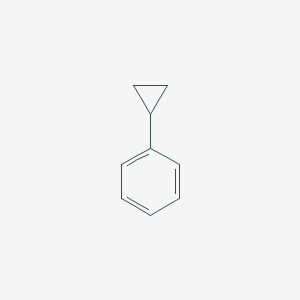
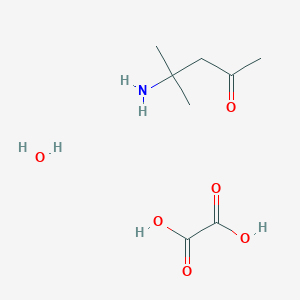

![2-[(2-Hydroxy-4-methylbenzoyl)amino]-2-methylpropanoic acid](/img/structure/B146494.png)
